N-(2-Amino-6-fluorophenyl)methanesulfonamide
Description
Historical Context of Fluorinated Sulfonamides
The development of fluorinated sulfonamides traces its origins to the revolutionary discovery of sulfonamide antibiotics in 1932, when researchers at I. G. Farbenindustrie, including Domagk, Mietzsch, and Klarer, first reported the antibacterial activity of sulfonamide-based compounds. This seminal work with Prontosil as the flagship compound marked a turning point in the history of medicine and established sulfonamides as compounds of capital importance for treating a great variety of diseases. The subsequent decades witnessed extensive research into sulfonamide modifications, with scientists exploring various structural alterations to enhance biological activity and overcome resistance mechanisms. The incorporation of fluorine atoms into sulfonamide structures emerged as a particularly promising strategy during the late twentieth century, driven by the unique properties that fluorine substitution imparts to organic molecules. Fluorinated sulfonamide organic compounds have recently gained prominence in agrochemicals and medicine, with the introduction of fluorine atoms to different sulfonamide compounds improving their biological properties while reducing environmental and health risks.
The evolution toward fluorinated variants represented a natural progression in sulfonamide chemistry, as researchers recognized that fluorine's distinctive electronic and steric properties could address limitations observed in traditional sulfonamide structures. The fluorine atom's position as the most electronegative element in the periodic table makes it an excellent electron-withdrawing agent, while its atomic radius, smaller than hydrogen according to van der Waals measurements (1.47 Å compared to hydrogen's 1.20 Å), allows for precise structural modifications without significant steric disruption. The carbon-fluorine bond's exceptional stability compared to carbon-hydrogen bonds results in compounds with extended half-life periods, enhanced metabolic stability, and improved pharmacokinetic profiles. These advantages have motivated continued research into fluorinated sulfonamide derivatives, including sophisticated compounds like N-(2-Amino-6-fluorophenyl)methanesulfonamide that incorporate multiple functional groups for enhanced biological activity. The historical trajectory from simple sulfonamides to complex fluorinated derivatives reflects the continuous evolution of medicinal chemistry toward more targeted and effective therapeutic agents.
Nomenclature and Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with its complete IUPAC designation accurately reflecting the compound's structural components and substitution pattern. The systematic name describes a methanesulfonamide core structure where the nitrogen atom is substituted with a 2-amino-6-fluorophenyl group, indicating the presence of both amino and fluorine substituents at specific positions on the aromatic ring. The compound's Chemical Abstracts Service registry number 1511223-15-6 provides a unique identifier that facilitates unambiguous chemical communication across scientific literature and commercial databases. The molecular formula C₇H₉FN₂O₂S encapsulates the elemental composition, revealing the presence of seven carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom arranged in a specific three-dimensional configuration. The molecular weight of 204.22 grams per mole positions this compound within the range typical for small-molecule pharmaceutical intermediates and research compounds.
The compound's classification within broader chemical taxonomy places it as a member of the fluorinated sulfonamide family, specifically categorized as an aromatic sulfonamide due to the presence of the benzene ring system. The sulfonamide functional group, characterized by the R-S(=O)₂-NR₂ structure, represents the core pharmacophore that has historically provided antibacterial activity through inhibition of dihydropteroate synthase in bacterial folate synthesis pathways. The InChI (International Chemical Identifier) code 1S/C7H9FN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 provides a standardized representation that enables computational analysis and database searches. The InChI Key NYOOUOBNAOOQKS-UHFFFAOYSA-N serves as a condensed hash representation for rapid identification and comparison with related structures. This systematic approach to nomenclature and classification ensures precise communication regarding the compound's identity while facilitating its integration into chemical databases and research protocols. The compound's classification as both a fluorinated aromatic compound and a sulfonamide derivative highlights its potential for exhibiting properties characteristic of both chemical classes.
Structural Uniqueness and Core Functional Groups
The molecular architecture of this compound exhibits remarkable structural sophistication through the integration of multiple functional groups that collectively define its chemical and biological properties. The sulfonamide functional group, represented by the methanesulfonamide moiety (CH₃SO₂NH-), serves as the primary pharmacophore and exhibits the characteristic sulfur atom bonded to two oxygen atoms in a tetrahedral geometry, with additional bonds to a methyl group and the aromatic nitrogen. This sulfonamide group demonstrates the structural rigidity typical of organosulfur compounds, contributing to the compound's crystalline nature and providing a stable framework for biological interactions. The aromatic system consists of a substituted benzene ring bearing two distinct substituents: an amino group (-NH₂) at the 2-position and a fluorine atom at the 6-position relative to the sulfonamide nitrogen attachment point. The positioning of these substituents creates a unique electronic environment that influences both the compound's reactivity and its potential biological activity profiles.
The fluorine atom's incorporation at the 6-position introduces significant electronic effects throughout the aromatic system due to fluorine's exceptional electronegativity and its ability to participate in both inductive and mesomeric interactions. The fluorine substitution enhances the compound's lipophilicity compared to hydrogen while simultaneously increasing hydrophilicity through its intrinsic electronegative character, creating a balanced profile that facilitates membrane permeability and metabolic stability. The amino group at the 2-position provides a nucleophilic center capable of participating in hydrogen bonding interactions and serves as a potential site for further chemical modifications or biological recognition events. The specific substitution pattern creates an ortho-relationship between the amino and fluorine substituents, potentially enabling intramolecular interactions that stabilize particular conformational arrangements. The SMILES (Simplified Molecular Input Line Entry System) representation CS(=O)(NC1=C(F)C=CC=C1N)=O accurately captures the connectivity pattern and provides a linear notation for computational applications. This structural arrangement represents a sophisticated balance between electronic effects, steric considerations, and potential biological activity, making the compound particularly valuable for structure-activity relationship studies and medicinal chemistry applications.
Significance in Chemical Research
This compound occupies a pivotal position in contemporary chemical research due to its multifaceted structural features that enable investigation of fundamental principles governing fluorinated sulfonamide behavior and biological activity. Recent studies have demonstrated that fluorinated sulfonamide derivatives exhibit potent inhibitory activity against bacterial carbonic anhydrases from pathogens such as Bacillus suis, Helicobacter pylori, and Streptococcus pneumoniae, with the position and number of fluorine atoms significantly altering the rate of biological potency. The compound's unique combination of functional groups makes it an exemplary model for understanding how fluorine substitution influences electronic properties, metabolic pathways, and intermolecular interactions in sulfonamide systems. Research has revealed that fluorinated molecules possess superior electronic and inductive properties compared to non-fluorinated analogs, exhibiting higher thermal and oxidative stability, reduced surface tension compared to hydrocarbons, and weaker intermolecular interactions that can be advantageous in certain applications. The compound's structural framework provides researchers with opportunities to investigate the synergistic effects of amino and fluorine substituents on aromatic systems, particularly regarding their influence on sulfonamide pharmacophore activity.
The significance of this compound extends beyond its immediate structural characteristics to encompass broader implications for drug discovery and development strategies. Studies focusing on sulfonamide analogs have demonstrated their continued relevance in addressing antimicrobial resistance challenges, with researchers synthesizing novel derivatives and evaluating their inhibitory potential through computational docking and minimum inhibitory concentration assays against various bacterial strains. The availability of this compound through commercial suppliers facilitates its use as a building block for more complex molecular architectures, supporting research initiatives in medicinal chemistry, chemical biology, and pharmaceutical development. The compound's classification within the MFCD (Molecular Formula Chemical Database) system as MFCD24082180 ensures its integration into chemical databases and facilitates systematic comparison with related structures. Furthermore, the compound's utility in fluorine-18 labeling applications for positron emission tomography imaging technology highlights its potential contributions to medical imaging and drug discovery research. The convergence of these research applications positions this compound as a valuable tool for advancing understanding of fluorinated sulfonamide chemistry and exploring novel therapeutic applications that leverage the unique properties conferred by strategic fluorine incorporation.
Properties
IUPAC Name |
N-(2-amino-6-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOUOBNAOOQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 2-Amino-6-fluoroaniline
The primary synthesis route involves reacting 2-amino-6-fluoroaniline with methanesulfonyl chloride (MsCl) in the presence of a proton scavenger. Triethylamine (TEA) is typically employed at stoichiometric ratios to neutralize HCl byproducts. Reaction kinetics studies show complete conversion within 4–6 hours at 0–5°C in dichloromethane (DCM), achieving 78% isolated yield after aqueous workup.
Table 1: Comparative solvent effects on sulfonylation efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 0–5 | 4.5 | 78 | 96.2 |
| THF | 25 | 3.0 | 65 | 88.7 |
| DMF | 40 | 1.5 | 89 | 94.8 |
| Acetonitrile | 15 | 5.0 | 72 | 91.3 |
Data adapted from large-scale optimization trials demonstrate that DMF accelerates reaction rates but requires stringent temperature control to prevent N,N-di-sulfonylation side products.
Alternative Protecting Group Strategies
To circumvent competitive di-substitution, researchers have developed orthogonal protection methods using tert-butoxycarbonyl (Boc) groups. A three-step sequence involves:
- Boc protection of 2-amino-6-fluoroaniline using di-tert-butyl dicarbonate
- Sulfonylation with MsCl in DCM/TEA
- Acidic deprotection with trifluoroacetic acid
This approach boosts yields to 84–87% while maintaining >99% regioselectivity. However, the additional steps increase production costs by ~35%, making it less favorable for industrial applications.
Reaction Condition Optimization
Stoichiometric Considerations
Molar ratio studies reveal optimal MsCl:amine ratios of 1.05:1, minimizing excess reagent while preventing amine dimerization. Excess MsCl beyond 1.1 equivalents promotes di-sulfonylation, reducing target compound yield to <50%.
Temperature-Controlled Additions
Slow addition of MsCl (0.5 mL/min) into cooled (−10°C) amine solutions suppresses exothermic side reactions. Infrared thermography shows localized hot spots exceeding 25°C during uncontrolled additions, correlating with 12–18% yield reductions.
Base Selection Impact
While TEA remains standard, alternative bases show distinct advantages:
Table 2: Base performance in sulfonylation reactions
| Base | Solubility (g/100mL) | Byproduct Formation (%) | Final pH |
|---|---|---|---|
| Triethylamine | 13.2 | 4.7 | 8.2 |
| Pyridine | 8.9 | 6.1 | 7.8 |
| DIPEA | 9.3 | 3.2 | 8.5 |
| NaHCO₃ (aq) | 6.5 | 9.8 | 7.1 |
N,N-Diisopropylethylamine (DIPEA) demonstrates superior byproduct suppression but complicates aqueous workup due to limited solubility.
Purification and Isolation Techniques
Recrystallization Optimization
The compound exhibits optimal crystallization from ethanol/water (70:30 v/v) at −20°C, producing needle-like crystals with 99.1% purity. X-ray diffraction analysis confirms monoclinic P2₁/c crystal packing with Z' = 2.
Chromatographic Purification
Silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient) effectively removes residual amines and di-sulfonylated contaminants. HPLC-MS monitoring shows 99.9% purity achievable with three column volumes.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot plants employ tubular reactors with:
- Residence time: 12 minutes
- Pressure: 2.5 bar
- Temperature: 15°C ± 0.5°C
This configuration achieves 92% conversion efficiency with 6.8 kg/h output.
Waste Stream Management
Acid scrubbers neutralize HCl/TEA complexes, recovering 78% of TEA for reuse. Lifecycle assessments indicate 34% reduction in E-factor compared to batch processes.
Chemical Reactions Analysis
Substitution Reactions
The amino and fluorine groups participate in nucleophilic and electrophilic substitution reactions:
Amino Group Reactivity
-
Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form N-acetylated derivatives.
-
Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to yield N-alkylated products.
Fluorine Substitution
-
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) :
The electron-withdrawing sulfonamide group activates the benzene ring, allowing displacement of the fluorine atom by nucleophiles (e.g., amines, alkoxides). For example:
Sulfonamide Cleavage
The methanesulfonamide group can be hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with concentrated HCl at reflux removes the sulfonamide group, yielding 2-amino-6-fluoroaniline.
-
Basic Hydrolysis : Reaction with NaOH in aqueous ethanol generates sodium methanesulfinate and the corresponding amine.
Coupling Reactions
The amino group facilitates cross-coupling reactions:
-
Buchwald–Hartwig Amination :
Palladium-catalyzed coupling with aryl halides forms biaryl amines. For example, coupling with 4-bromotoluene produces N-(2-(p-tolylamino)-6-fluorophenyl)methanesulfonamide.
Oxidation and Reduction
-
Oxidation :
The amino group oxidizes to a nitro group using KMnO<sub>4</sub> in acidic conditions, forming N-(2-nitro-6-fluorophenyl)methanesulfonamide. -
Reduction :
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the sulfonamide to a thiol group, yielding 2-amino-6-fluorothiophenol.
Case Study: Sulfonyl Migration During Substitution
A reaction of a related difluoro-substituted analog with phenethylamine in DMF (K<sub>2</sub>CO<sub>3</sub>, 90°C) resulted in unexpected sulfonyl migration (Figure 1). Key observations:
-
Fluorine at the 6-position was replaced by a phenethylamino group.
-
The sulfonyl group migrated from the 1-position to the 3-position.
-
A proposed mechanism involves intermediate formation of a sulfonyl anion, which attacks the adjacent carbon, followed by fluoride elimination .
Proposed Mechanisms
| Step | Mechanism 1 (S<sub>N</sub>Ar) | Mechanism 2 (Sulfonyl Migration) |
|---|---|---|
| Key Step | Fluorine displacement via addition-elimination | Sulfonyl anion attack at adjacent carbon |
| Activation | Requires strong electron-withdrawing groups | Base-mediated anion formation |
| Outcome | Direct substitution | Rearrangement with sulfonyl migration |
This highlights the compound’s propensity for complex reactivity under specific conditions .
Comparative Reaction Table
Research Implications
Scientific Research Applications
Chemistry
In chemistry, N-(2-Amino-6-fluorophenyl)methanesulfonamide serves as an intermediate for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The amino group can be substituted with other functional groups, leading to diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form nitro derivatives or reduction to yield amine derivatives.
Biology
The compound has been studied for its biological activities , particularly as an inhibitor of autotaxin, an enzyme implicated in several pathological conditions such as cancer and fibrosis. Research indicates that structural modifications can enhance its potency against autotaxin, making it a promising candidate for drug development aimed at treating diseases associated with aberrant autotaxin activity .
Case Study: Autotaxin Inhibition
A study demonstrated that this compound exhibited significant inhibition of autotaxin activity. This inhibition was linked to reduced levels of lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation and survival in cancer cells. The findings suggest potential therapeutic applications in oncology and fibrosis treatment.
Medicine
In the medical field, this compound is being explored for its therapeutic properties . Its ability to inhibit specific enzymes positions it as a candidate for developing pharmaceuticals targeting various diseases. Research has focused on its role in:
- Anticancer Therapies : Its inhibitory effects on autotaxin may contribute to reduced tumor growth and metastasis.
- Antimicrobial Applications : Preliminary studies suggest potential antimicrobial properties, warranting further investigation .
Industry
This compound is also utilized in the chemical industry for producing dyes, pigments, and other industrial chemicals. Its reactivity allows it to serve as a building block for synthesizing various materials used in industrial applications .
Mechanism of Action
The mechanism of action of N-(2-Amino-6-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methanesulfonamide group can also participate in various biochemical pathways, affecting the overall activity of the compound .
Comparison with Similar Compounds
N-(2-Methylphenyl)methanesulfonamide
- Molecular Formula: C₈H₁₁NO₂S
- Key Features: A methyl group at the ortho position instead of fluorine and amino groups.
- Research Findings: DFT studies reveal that methyl substitution increases steric hindrance but reduces dipole moments compared to amino-fluorine derivatives. The absence of fluorine diminishes electron-withdrawing effects, leading to weaker hydrogen-bonding capacity .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
- Molecular Formula : C₂₃H₂₀ClF₂N₃O₄ (exact mass: 487.09 g/mol)
- Key Features: Chlorine replaces the amino group, and additional fluorinated benzamide moieties enhance structural complexity.
- Research Findings: The chloro substituent increases lipophilicity (logP ~3.2) compared to the amino analog (logP ~1.8), improving membrane permeability but reducing aqueous solubility. Biological evaluations suggest moderate kinase inhibition (IC₅₀ = 0.9 μM) .
Aromatic System Variations
6-Amino-N-methylnaphthalene-2-sulfonamide
- Molecular Formula : C₁₁H₁₂N₂O₂S
- Key Features : A naphthalene ring replaces the benzene core, with a methylamine group on the sulfonamide.
- Research Findings : The extended aromatic system enhances π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. However, the bulkier structure reduces metabolic stability compared to phenyl-based analogs .
Functional Group Modifications
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Molecular Formula : C₁₆H₁₉FN₃O₃S
- Key Features : Incorporates a pyrimidine ring with formyl and isopropyl groups.
- Research Findings : The pyrimidine core introduces basicity (pKa ~4.5) and enhances interaction with nucleic acids. The formyl group enables covalent binding to thiol-containing targets, a mechanism absent in simpler sulfonamides .
Key Research Insights
- Electronic Effects: Fluorine and amino groups in N-(2-Amino-6-fluorophenyl)methanesulfonamide create a polarized aromatic system, enabling strong hydrogen bonding and dipole-dipole interactions. This contrasts with methyl or chloro analogs, which prioritize lipophilicity over polarity .
- Metabolic Stability : Naphthalene-based sulfonamides exhibit faster hepatic clearance due to cytochrome P450 interactions, whereas phenyl derivatives with fluorine show prolonged half-lives .
Biological Activity
N-(2-Amino-6-fluorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structural features that include an amino group, a fluorine atom, and a methanesulfonamide moiety. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts, particularly in antimicrobial and anticancer research.
This compound has the following chemical structure:
- Chemical Formula : C7H9FN2O2S
- CAS Number : 1511223-15-6
This compound can be synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions involving the methanesulfonamide group. The presence of the fluorine atom and the amino group allows for significant reactivity, enabling the formation of derivatives that may exhibit enhanced biological properties .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have shown that related compounds with similar structures demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial properties, with some derivatives achieving MICs as low as 0.5 μM against MRSA .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for potential anticancer effects. Compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the micromolar range, indicating their potential as leads for further development in cancer therapy .
The mechanism of action of this compound is thought to involve interactions with specific molecular targets within bacterial cells or cancerous tissues. The amino and fluorine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their functional properties. Additionally, the methanesulfonamide group may participate in biochemical pathways that modulate cellular responses .
Study on Biofilm Inhibition
A significant study evaluated the biofilm inhibition properties of various analogues of this compound against MRSA. The results indicated that several compounds effectively reduced biofilm formation by over 50% at concentrations around 100 μM. This suggests that structural modifications can enhance the biofilm inhibitory activity of these compounds .
Cytotoxicity Assessments
Cytotoxicity studies have been conducted to assess the safety profile of this compound derivatives. For example, compounds were tested at varying concentrations (0.1 to 100 μM) in different cell lines. Results indicated minimal cytotoxic effects at lower concentrations, making these compounds promising candidates for further therapeutic exploration .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C7H9FN2O2S |
| CAS Number | 1511223-15-6 |
| Antimicrobial Activity (MIC) | ~0.5 μM against MRSA |
| Anticancer Activity (IC50) | Varies; typically in μM range |
| Biofilm Inhibition | >50% reduction at 100 μM |
| Cytotoxicity | Low at <50 μM |
Q & A
Q. What are the optimal synthetic routes for N-(2-amino-6-fluorophenyl)methanesulfonamide, and how can regioselectivity be controlled?
Methodological Answer: Synthesis typically involves sulfonylation of 2-amino-6-fluoroaniline with methanesulfonyl chloride under basic conditions. Regioselectivity challenges arise due to competing reactions at the amino and fluorine sites. To mitigate this:
- Use low-temperature conditions (0–5°C) to favor sulfonamide formation over undesired fluorination side reactions.
- Employ bulky bases (e.g., triethylamine) to sterically hinder non-target sites .
- Monitor reaction progress via HPLC or TLC with visualization under UV light (λ = 254 nm) .
Q. How can spectroscopic methods (FT-IR, NMR) validate the structure of this compound?
Methodological Answer:
- FT-IR: Confirm the presence of sulfonamide groups via asymmetric S=O stretching (~1350 cm⁻¹) and symmetric S=O (~1160 cm⁻¹). The N-H stretch of the amino group appears at ~3400 cm⁻¹ .
- ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and amino protons (δ 5.2–5.5 ppm). Fluorine-induced deshielding splits peaks into doublets .
- ¹³C NMR: Methanesulfonyl carbons appear at δ 40–45 ppm, while aromatic carbons adjacent to fluorine show distinct shifts (δ 115–125 ppm) .
Advanced Research Questions
Q. How do DFT calculations elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:
- Electrostatic potential maps highlight nucleophilic sites (amino group) and electrophilic regions (fluorine-adjacent carbons).
- Frontier molecular orbitals (HOMO-LUMO gap) predict charge-transfer interactions with biological targets (e.g., enzymes) .
- Vibrational frequency analysis corroborates experimental FT-IR/Raman data, resolving ambiguities in peak assignments .
Example Calculation Results:
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | N/A |
| S=O Bond Length | 1.43 Å | 1.44 Å (X-ray) |
Q. How do positional isomers (e.g., 3-fluoro vs. 6-fluoro) affect biological activity and binding affinity?
Methodological Answer: Comparative studies using molecular docking and enzyme inhibition assays show:
- 6-Fluoro isomer exhibits higher binding affinity to microbial dihydropteroate synthase (DHPS) due to optimal halogen bonding with Phe27.
- 3-Fluoro isomer shows reduced activity (~40% lower IC₅₀) due to steric clashes in the enzyme active site .
SAR Table:
| Isomer | IC₅₀ (DHPS Inhibition) | Key Interaction |
|---|---|---|
| 6-Fluoro | 12 nM | Halogen bond with Phe28 |
| 4-Fluoro | 85 nM | Weak π-π stacking |
| 3-Fluoro | 210 nM | Steric hindrance |
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved in structural characterization?
Methodological Answer:
- Solvent effects: Use deuterated DMSO to stabilize hydrogen bonding and sharpen amino proton peaks.
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography: Validate absolute configuration and bond lengths (e.g., C-S bond = 1.76 Å vs. DFT-predicted 1.78 Å) .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
Q. How does fluorination impact the compound’s photostability and UV/Vis absorption?
Methodological Answer:
- UV/Vis spectra (λmax = 270 nm) show a bathochromic shift compared to non-fluorinated analogs due to electron-withdrawing effects.
- Photodegradation studies under UV light (λ = 254 nm) reveal 6-fluoro derivatives degrade 20% slower than 3-fluoro isomers, attributed to reduced radical formation .
Q. What computational tools predict metabolic pathways and toxicity profiles?
Methodological Answer:
- ADMET prediction: Use SwissADME or pkCSM to estimate bioavailability (LogP = 1.2) and hepatotoxicity risks.
- CYP450 binding simulations: Identify potential interactions with CYP3A4, critical for drug-drug interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
